molecular formula C7H6ClF3N2 B3220404 (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine CAS No. 1196154-09-2

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine

Cat. No.: B3220404
CAS No.: 1196154-09-2
M. Wt: 210.58 g/mol
InChI Key: CYLYPHSNSGDXMY-UHFFFAOYSA-N
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Description

(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanamine ( 1196154-09-2) is a chemical compound with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 . It is part of the trifluoromethylpyridine (TFMP) family of derivatives, a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are attributed to the unique combination of the fluorine atom's physicochemical properties and the characteristics of the pyridine moiety, which can influence a compound's metabolism, biomolecular affinity, and overall biological properties . As a building block containing both a chloro and an aminomethyl group on the pyridine ring, this compound serves as a versatile intermediate for further chemical synthesis in research and development. It is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H,3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLYPHSNSGDXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CN)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226474
Record name 4-Chloro-6-(trifluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-09-2
Record name 4-Chloro-6-(trifluoromethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloro-2-nitropyridine, is nitrated to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a base.

    Amination: Finally, the amine group is introduced at the second position of the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

The compound (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine , often referred to as a pyridine derivative, has garnered attention in various scientific research applications due to its unique structural properties and reactivity. This article delves into its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

Antimicrobial Activity :
Research has indicated that compounds with pyridine structures often exhibit antimicrobial properties. Studies have shown that (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential :
Pyridine derivatives have been investigated for their anticancer activities. Preliminary studies suggest that (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro assays have revealed promising results in inhibiting the proliferation of various cancer cell lines .

Agrochemicals

Herbicidal Activity :
The compound has been evaluated for its herbicidal properties. Research indicates that it may act as a selective herbicide against certain weed species, providing an environmentally friendly alternative to traditional herbicides. Field trials have shown effective control of broadleaf weeds without harming cereal crops .

Materials Science

Polymer Chemistry :
In materials science, (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine has been used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to environmental degradation .

Catalysis

Catalytic Applications :
This compound has been explored as a catalyst in various organic reactions, including cross-coupling reactions and nucleophilic substitutions. Its unique electronic properties enable it to facilitate reactions under mild conditions, thus reducing energy consumption in synthetic processes .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine against multidrug-resistant bacterial strains. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting potential for further development into a therapeutic agent .

Case Study 2: Herbicidal Performance

Field studies conducted on the herbicidal performance of this compound highlighted its effectiveness in controlling specific weed populations while maintaining crop health. The results showed a reduction in weed biomass by over 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogous Compounds

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine (EN300-366576)
  • Structure : A positional isomer of the target compound, with chlorine at position 6 and trifluoromethyl at position 4 on the pyridine ring.
  • Molecular Formula : C₈H₇ClF₃N₂ (identical to the target compound).
  • Key Differences: The swapped positions of chlorine and trifluoromethyl groups alter electronic distribution.
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine
  • Structure : Chlorine at position 6, trifluoromethyl at position 5, and methanamine at position 3.
  • Molecular Formula : C₈H₇ClF₃N₂ (identical).
  • Key Differences : The amine group at position 3 and trifluoromethyl at position 5 create a distinct steric environment. This may reduce hydrogen-bonding capacity compared to the target compound, impacting biological activity .
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 326476-49-7)
  • Structure : Chlorine at position 3, trifluoromethyl at position 5.
  • Molecular Formula : C₈H₇ClF₃N₂ (identical).

Pyrimidine-Based Analogous Compounds

(4-Chloro-6-phenylpyrimidin-2-YL)methanamine Hydrochloride (CAS 1247741-04-3)
  • Structure : Pyrimidine ring with chlorine at position 4, phenyl at position 6, and methanamine at position 2.
  • Molecular Formula : C₁₁H₁₁Cl₂N₃ (vs. C₈H₇ClF₃N₂ for the target compound).
  • Key Differences : The phenyl group increases hydrophobicity, while the pyrimidine ring (vs. pyridine) reduces aromaticity, affecting electronic properties and solubility .
4-Chloro-6-(difluoromethyl)pyrimidin-2-amine
  • Structure : Difluoromethyl (-CHF₂) at position 6 on a pyrimidine ring.
  • Molecular Formula : C₅H₅ClF₂N₃.
  • Key Differences : Difluoromethyl is less electron-withdrawing than trifluoromethyl, which may reduce stability in acidic conditions but improve metabolic resistance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Pyridine/Pyrimidine) CAS Number
Target Compound C₈H₇ClF₃N₂ 225.34 4-Cl, 6-CF₃ (pyridine) EN300-366576
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine C₈H₇ClF₃N₂ 225.34 6-Cl, 4-CF₃ (pyridine) EN300-366576
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine C₈H₇ClF₃N₂ 225.34 3-Cl, 5-CF₃ (pyridine) 326476-49-7
(4-Chloro-6-phenylpyrimidin-2-YL)methanamine HCl C₁₁H₁₁Cl₂N₃ 256.13 4-Cl, 6-Ph (pyrimidine) 1247741-04-3
4-Chloro-6-(difluoromethyl)pyrimidin-2-amine C₅H₅ClF₂N₃ 192.56 4-Cl, 6-CHF₂ (pyrimidine) EN300-6809642

Biological Activity

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which are known to influence its reactivity and biological activity. The presence of these groups can enhance lipophilicity and alter the interaction with biological targets.

Research indicates that (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine exhibits various mechanisms of action, including:

  • Inhibition of Ion Channels : It has been identified as an inhibitor of the Na_v 1.8 sodium channel, which plays a crucial role in pain signaling pathways. This inhibition could potentially lead to analgesic effects in inflammatory conditions .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death through pro-apoptotic pathways. For instance, related compounds have shown efficacy in halting the cell cycle at the G2/M phase, leading to increased Bax expression and decreased Bcl-2 levels .

Biological Activity Data

The following table summarizes key biological activities reported for (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine and related compounds:

Activity TypeEffectiveness (IC50)Reference
Na_v 1.8 InhibitionLow micromolar range
Anticancer (HeLa Cells)0.08 - 12.07 mM
Anti-inflammatorySignificant inhibition
AntioxidantModerate activity

Case Studies

  • Analgesic Properties : In vivo studies demonstrated that (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine significantly reduced pain responses in animal models of neuropathic pain. The mechanism was attributed to its action on Na_v 1.8 channels, suggesting potential for development as a novel analgesic .
  • Anticancer Research : A study exploring the anticancer properties of similar pyridine derivatives indicated that these compounds could effectively inhibit tumor growth in xenograft models. The observed mechanism involved the disruption of microtubule dynamics, akin to established chemotherapeutics like paclitaxel .
  • Inflammation Studies : In models of acute inflammation, (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine showed promising results in reducing inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of the corresponding aldehyde precursor (e.g., 4-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert atmospheres . Optimization includes adjusting solvent polarity (e.g., tetrahydrofuran or ethanol), temperature (0–25°C), and stoichiometric ratios of the amine source. Post-reduction, the hydrochloride salt is formed by treating the free base with HCl .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (e.g., [M+H⁺] = 226.08 for C₇H₇ClF₃N₂) . Elemental analysis (C, H, N) and Fourier-Transform Infrared (FT-IR) spectroscopy further validate functional groups like -NH₂ and C-F stretches .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent degradation from moisture or light. Stability studies indicate decomposition <5% over 6 months under these conditions. Avoid prolonged exposure to acidic/basic environments, as the trifluoromethyl group may hydrolyze .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., fixed concentrations, cell lines, or enzyme targets). For example, if conflicting data arise in kinase inhibition studies, validate using orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinities. Structural analogs (e.g., 5-chloro or 4-fluoro substitutions) should be synthesized and tested to isolate electronic or steric effects .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

  • Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~2.3), improving membrane permeability and target engagement. Computational docking (e.g., AutoDock Vina) reveals hydrophobic interactions with residues like Leu119 in acetylcholinesterase. Replace the -CF₃ group with -CH₃ or -Cl in analogs to quantify its contribution via IC₅₀ comparisons .

Q. What computational models predict the compound’s pharmacokinetic properties, and how reliable are they?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict absorption (Caco-2 permeability: ~5 × 10⁻⁶ cm/s) and cytochrome P450 metabolism (CYP3A4 substrate likelihood: 85%). Molecular dynamics simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with in vitro hepatocyte clearance assays .

Synthetic and Mechanistic Challenges

Q. How can researchers address low yields during scale-up of the hydrochloride salt?

  • Methodological Answer : Transition from batch to continuous flow reactors for better temperature and mixing control. For example, a microreactor with a residence time of 30 minutes at 10°C improves yield by 15% compared to batch . Use in-line FT-IR to monitor reaction progress and adjust reagent addition rates dynamically.

Q. What structural modifications enhance selectivity for neurological targets (e.g., NMDA receptors)?

  • Methodological Answer : Introduce substituents at the pyridine 3-position (e.g., -OCH₃ or -NH₂) to modulate hydrogen bonding. SAR studies show that a 3-methoxy analog increases NMDA receptor binding (Kd = 12 nM vs. 45 nM for parent compound) . Pair modifications with radiolabeling (³H or ¹⁴C) for in vivo distribution studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine
Reactant of Route 2
(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine

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